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CAS No.: 71648-21-0

Cat. No.: B1596623
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Abstract: This document provides a detailed guide for the synthesis of Methyl Diantilis (3-

ethoxy-4-methoxybenzyl alcohol), a fragrance ingredient prized for its spicy, sweet, and vanilla-

like aroma. We present a robust and field-proven two-step protocol starting from the readily

available precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). Additionally, this guide

addresses the theoretical synthesis from 3-ethoxybenzyl alcohol, as per the topic query, and

elucidates the significant synthetic challenges this alternative route presents. This

comprehensive approach is designed to equip researchers, scientists, and drug development

professionals with both a practical, validated methodology and a deeper understanding of the

strategic considerations in multi-step organic synthesis.

Introduction to Methyl Diantilis
Methyl Diantilis, also known by its IUPAC name (3-ethoxy-4-methoxyphenyl)methanol, is a key

component in the perfumer's palette, imparting warm, spicy, and floral notes reminiscent of

carnation and vanilla. Its synthesis is a topic of interest for chemists in the flavor and fragrance

industry, as well as for students of organic synthesis. The most common and industrially viable

synthesis begins with ethyl vanillin, leveraging a straightforward reduction and subsequent

etherification. While a synthetic route commencing from 3-ethoxybenzyl alcohol is
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conceivable, it necessitates a challenging and non-standard para-hydroxylation step, rendering

it a less practical approach for most laboratory and commercial applications. This guide will first

detail the established and efficient synthesis from ethyl vanillin before exploring the

complexities of the alternative pathway.

Part 1: The Established & Recommended Synthesis
of Methyl Diantilis from Ethyl Vanillin
This section details the reliable, two-step synthesis of Methyl Diantilis, commencing with the

reduction of ethyl vanillin, followed by an acid-catalyzed etherification. This pathway is

characterized by high yields, readily available starting materials, and straightforward purification

procedures.

Overall Reaction Scheme

Ethyl Vanillin
(3-Ethoxy-4-hydroxybenzaldehyde)

Ethyl Vanillyl Alcohol
(3-Ethoxy-4-hydroxybenzyl alcohol)

1. NaBH4, NaOH(aq)
2. HCl(aq) Methyl Diantilis

(3-Ethoxy-4-methoxybenzyl alcohol)

Methanol (CH3OH)
Amberlyst-15

Click to download full resolution via product page

Caption: Established two-step synthesis of Methyl Diantilis.
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Reagent Formula M.W. ( g/mol ) Supplier Grade

Ethyl Vanillin C₉H₁₀O₃ 166.17 Sigma-Aldrich ≥99%

Sodium

Borohydride
NaBH₄ 37.83 Sigma-Aldrich ≥98%

Sodium

Hydroxide
NaOH 40.00 Fisher Scientific Reagent

Hydrochloric Acid HCl 36.46 Fisher Scientific 37% (conc.)

Methanol CH₃OH 32.04 Sigma-Aldrich Anhydrous

Amberlyst®-15 - - Sigma-Aldrich
Ion-exchange

resin

Dichloromethane CH₂Cl₂ 84.93 Fisher Scientific ACS Grade

Saturated NaCl

solution
NaCl(aq) - Lab Prepared -

Anhydrous

MgSO₄
MgSO₄ 120.37 Sigma-Aldrich ≥99.5%

Experimental Protocol 1: Reduction of Ethyl Vanillin
This procedure details the reduction of the aldehyde functional group in ethyl vanillin to a

primary alcohol using sodium borohydride.

Causality Behind Experimental Choices:

Alkaline Conditions: The reaction is run in an aqueous solution of sodium hydroxide to

prevent the hydrolysis of sodium borohydride, which is unstable in acidic or neutral water.

The phenoxide formed under basic conditions is also less susceptible to side reactions.

Controlled Addition: Sodium borohydride is added in portions to manage the exothermic

reaction and the accompanying hydrogen gas evolution.

Acidic Workup: The reaction is quenched and neutralized with hydrochloric acid. This

protonates the intermediate alkoxide and the phenoxide, yielding the desired alcohol
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product.

Step-by-Step Methodology:

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (60.2

mmol) of ethyl vanillin in 50 mL of 1 M aqueous sodium hydroxide.

Cool the flask in an ice-water bath to 0-5 °C.

Slowly add 1.36 g (36.1 mmol) of sodium borohydride in small portions over 15-20 minutes,

ensuring the temperature remains below 10 °C.

After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature for 1 hour.

Re-cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of

concentrated hydrochloric acid until the pH of the solution is approximately 2. Vigorous gas

evolution will be observed.

The product, 3-ethoxy-4-hydroxybenzyl alcohol, will precipitate as a white solid.

Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (2 x

20 mL).

Dry the product under vacuum to a constant weight. The expected yield is typically >90%.

Experimental Protocol 2: Etherification to Methyl
Diantilis
This procedure describes the acid-catalyzed etherification of the benzylic alcohol with methanol

to form the final product.

Causality Behind Experimental Choices:

Heterogeneous Catalyst: Amberlyst-15, a strongly acidic ion-exchange resin, is used as a

recyclable, heterogeneous catalyst.[1] This simplifies the workup, as the catalyst can be

removed by simple filtration, avoiding a challenging aqueous extraction of a strong acid.
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Methanol as Reagent and Solvent: Methanol serves as both the methylating agent and the

solvent, ensuring a high concentration of the nucleophile to drive the reaction forward.

Monitoring by TLC: Thin-layer chromatography is an effective technique to monitor the

disappearance of the starting material, signaling the completion of the reaction.

Step-by-Step Methodology:

To a 100 mL round-bottom flask, add the dried 3-ethoxy-4-hydroxybenzyl alcohol (e.g., 9.0 g,

53.5 mmol) from the previous step.

Add 50 mL of anhydrous methanol, followed by 1.0 g of Amberlyst-15 resin.

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) with

stirring.

Monitor the reaction progress using thin-layer chromatography (e.g., using a 1:1 mixture of

ethyl acetate and hexanes as eluent). The reaction is typically complete within 3-4 hours.

Once the starting material is consumed, cool the reaction mixture to room temperature.

Remove the Amberlyst-15 catalyst by gravity filtration, washing the resin with a small amount

of methanol.

Remove the methanol from the filtrate using a rotary evaporator.

The crude residue can be purified by flash column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Methyl

Diantilis as a white to off-white solid.

Part 2: The Hypothetical Synthesis from 3-
Ethoxybenzyl Alcohol
This section explores the theoretical multi-step synthesis of Methyl Diantilis starting from 3-
ethoxybenzyl alcohol. It is crucial to note that this route is not standard and presents

significant synthetic challenges, particularly the regioselective introduction of a hydroxyl group

at the C4 position.
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Proposed Synthetic Pathway
A plausible, albeit challenging, pathway would involve:

Oxidation: Conversion of 3-ethoxybenzyl alcohol to 3-ethoxybenzaldehyde.

Hydroxylation: Introduction of a hydroxyl group at the C4 position, para to the ethoxy group.

This is the most problematic step.

Reduction & Etherification: Following the established route from ethyl vanillin as described in

Part 1.

3-Ethoxybenzyl Alcohol 3-Ethoxybenzaldehyde

Oxidation
(e.g., PCC, H2O2) Ethyl Vanillin

(3-Ethoxy-4-hydroxybenzaldehyde)

para-Hydroxylation
(Challenging Step) Methyl Diantilis

Reduction & Etherification
(See Part 1)

Click to download full resolution via product page

Caption: Hypothetical synthesis of Methyl Diantilis from 3-ethoxybenzyl alcohol.

Step A: Oxidation of 3-Ethoxybenzyl Alcohol
The selective oxidation of a primary benzyl alcohol to an aldehyde is a common transformation.

Several methods are available, ranging from chromium-based reagents to greener, catalytic

options.[2][3]

Protocol Example (Catalytic Oxidation with H₂O₂): A greener approach involves using hydrogen

peroxide as the oxidant with a suitable catalyst.[3]

In a round-bottom flask, dissolve 3-ethoxybenzyl alcohol (1 mmol) in a suitable solvent

(e.g., acetonitrile).

Add a catalytic amount of a transition metal catalyst (e.g., a manganese or iron complex).

Add hydrogen peroxide (30% aqueous solution, ~1.2 equivalents) dropwise at room

temperature.

Stir the reaction until TLC indicates full conversion of the starting material.
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Workup typically involves quenching excess peroxide, followed by extraction and purification

to yield 3-ethoxybenzaldehyde.

Step B: The Challenge of para-Hydroxylation
The direct and regioselective hydroxylation of an activated aromatic ring, such as in 3-

ethoxybenzaldehyde, is a formidable challenge in organic synthesis. The ethoxy group is an

ortho-, para-director, but achieving high selectivity for the para-position over the ortho-position

(C2 and C6) is difficult.

Discussion of Potential Methods and Their Limitations:

Direct Electrophilic Hydroxylation: Reagents that deliver an electrophilic hydroxyl equivalent

often lack selectivity and can lead to over-oxidation or polymerization, especially on an

electron-rich aromatic ring bearing an aldehyde.

Dakin Reaction: The Dakin reaction oxidizes an o- or p-hydroxybenzaldehyde to a

benzenediol.[4] It is not applicable here as it requires a pre-existing hydroxyl group in the

correct position.

Baeyer-Villiger Oxidation: This reaction converts aldehydes to carboxylic acids or formate

esters.[5][6] For 3-ethoxybenzaldehyde, this would lead to 3-ethoxyformate, which upon

hydrolysis would yield 3-ethoxyphenol, not the desired 4-hydroxy product.

Advanced Catalytic C-H Hydroxylation: While modern organometallic chemistry has made

strides in directed C-H functionalization, simple, high-yielding protocols for the para-

hydroxylation of this specific substrate are not established in standard synthetic literature.[7]

[8] These methods often require specialized ligands, catalysts, and carefully optimized

conditions.

Conclusion for Part 2: Synthesizing Methyl Diantilis from 3-ethoxybenzyl alcohol is
theoretically plausible but impractical for most applications. The primary obstacle is the lack of

a simple, selective, and high-yielding method for the para-hydroxylation of 3-

ethoxybenzaldehyde. Therefore, the synthetic route commencing from ethyl vanillin (as detailed

in Part 1) remains the authoritative and recommended protocol.
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Reaction Mechanisms
Mechanism of Aldehyde Reduction by Sodium
Borohydride
The reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride

complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the

resulting alkoxide yields the primary alcohol.

Step 1: Hydride Attack

Step 2: Protonation

R-CHO

R-CH(O⁻)-BH₃

Hydride Transfer

[BH4]⁻

R-CH₂-O⁻

Release

R-CH₂-OH

Protonation

OH⁻

H₂O

Click to download full resolution via product page

Caption: Mechanism of NaBH₄ reduction of an aldehyde.

Mechanism of Acid-Catalyzed Etherification (Sₙ1)
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The benzylic alcohol is protonated by the acid catalyst (H⁺ from Amberlyst-15), forming a good

leaving group (water). Departure of water generates a resonance-stabilized benzylic

carbocation. Nucleophilic attack by methanol on the carbocation, followed by deprotonation,

yields the ether.

R-CH₂-OH

R-CH₂-OH₂⁺

1. Protonation (H⁺)

R-CH₂⁺

2. Loss of H₂O

R-CH₂(O⁺(H)CH₃)

3. Nucleophilic Attack (CH₃OH)

R-CH₂-OCH₃

4. Deprotonation (-H⁺)

Click to download full resolution via product page

Caption: Sₙ1 mechanism for the etherification of a benzylic alcohol.

Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing

appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and

chemical-resistant gloves.
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Sodium Borohydride (NaBH₄): Toxic if swallowed.[9] Reacts with water to produce flammable

hydrogen gas; handle away from ignition sources.[10] Causes severe skin burns and eye

damage.[11]

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle

with care.

Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Vapors are

highly irritating to the respiratory system.

Methanol (CH₃OH): Highly flammable liquid and vapor.[12] Toxic if swallowed, in contact with

skin, or if inhaled.[13] Causes damage to organs (optic nerve).[14][15]

Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhalation and skin

contact.

Amberlyst®-15: Causes serious eye irritation.[16] Handle as a fine powder to avoid

inhalation.[17][18]

3-Ethoxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory

irritation.[19][20]

Always consult the Safety Data Sheet (SDS) for each chemical before use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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